molecular formula C10H11FO2S B1273577 3-[(4-Fluorobenzyl)thio]propanoic acid CAS No. 23912-15-4

3-[(4-Fluorobenzyl)thio]propanoic acid

Cat. No. B1273577
CAS RN: 23912-15-4
M. Wt: 214.26 g/mol
InChI Key: YZLXUAJXYSPKAE-UHFFFAOYSA-N
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Description

3-[(4-Fluorobenzyl)thio]propanoic acid is a compound with the CAS Number 23912-15-4 . It has a molecular weight of 214.26 and belongs to a class of chemicals known as thioacetic acids. The IUPAC name for this compound is 3-[(4-fluorobenzyl)sulfanyl]propanoic acid .


Molecular Structure Analysis

The InChI code for 3-[(4-Fluorobenzyl)thio]propanoic acid is 1S/C10H11FO2S/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13/h1-4H,5-7H2,(H,12,13) . The linear formula for this compound is C10H11FO2S .


Physical And Chemical Properties Analysis

3-[(4-Fluorobenzyl)thio]propanoic acid is a solid at room temperature . More detailed physical and chemical properties are not available at this time.

Scientific Research Applications

Anticancer Activity

3-[(4-Fluorobenzyl)thio]propanoic acid and its derivatives have been explored for their potential in anticancer applications. Studies have synthesized and tested these compounds, revealing significant anticancer activity. For instance, 2-(4-Fluorobenzylideneamino) propanoic acid was synthesized and found to exhibit anticancer activity against the Hela cell line with an IC50 of 166.6 µg/mL, as demonstrated in an MTT viability assay (Ruan et al., 2009). Additionally, derivatives like thiazolone derivatives have been synthesized in water and evaluated for their in vitro anticancer and antimicrobial activity, with several showing high antibacterial and antifungal activity (Pansare et al., 2019).

Spectroscopic Analysis and Structural Characterization

The compound has been the subject of spectroscopic analysis and structural characterization. Detailed studies using techniques such as FTIR, Raman spectroscopy, NMR, and X-ray crystallography have been conducted to understand its structure and properties. For example, the vibrational wavenumbers and ground-state geometries of related compounds have been optimized and compared with experimental data, providing insights into their molecular structure (Song et al., 2007).

Potential as a Ligand in Chemical Synthesis

The compound has been explored as a potential ligand in chemical synthesis. Studies have investigated its use in reactions, such as the substitution reactions of spirocyclotetraphosphazene with primary amines, leading to various structurally interesting compounds. These studies contribute to the broader field of organophosphorus chemistry (Elmas, 2017).

Biocatalytic Applications

The compound's derivatives have been used in biocatalytic applications. For instance, acid anhydrides have been utilized for the regioselective acylation of primary hydroxyl groups in related compounds, showcasing the compound's potential in selective and efficient biocatalytic transformations (Kumar et al., 2015).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2S/c11-9-3-1-8(2-4-9)7-14-6-5-10(12)13/h1-4H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLXUAJXYSPKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394201
Record name 3-[(4-fluorophenyl)methylsulfanyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorobenzyl)thio]propanoic acid

CAS RN

23912-15-4
Record name 3-[(4-fluorophenyl)methylsulfanyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
Alinda Chemical Ltd Page 1 Cat# Cat# Cat# Cat# Cat# Cat# Alinda Chemical Ltd http://www.alinda.ru E-mail: sale@alinda.ru Page 1 ALBB-030134 ALBB-030135 ALBB-030136 ALBB-…
Number of citations: 2 www.ichimarutrading.co.jp

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